molecular formula C5H6N2O3 B1313835 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 58364-97-9

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1313835
CAS No.: 58364-97-9
M. Wt: 142.11 g/mol
InChI Key: PEABOOUFKYJUKN-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position

Scientific Research Applications

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a potential lead compound for drug development.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

While the exact mechanism of action for “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” is not specified, a similar compound, “3-Methylpyrazole-5-carboxylic acid”, is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions of pyrazole derivatives like “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” could involve further exploration of their synthesis methods and applications. For instance, the development of more benign oxidation protocols and the exploration of their use as scaffolds in the synthesis of bioactive chemicals .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor of D-amino acid oxidase (DAO), an enzyme involved in the oxidative deamination of D-amino acids . By inhibiting DAO, this compound can protect cells from oxidative stress induced by D-Serine . Additionally, this compound has been shown to interact with other biomolecules, such as transporters and binding proteins, which facilitate its distribution within cells and tissues .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DAO, this compound can prevent formalin-induced tonic pain, highlighting its potential analgesic properties . Furthermore, this compound’s interaction with cellular transporters and binding proteins can affect its localization and accumulation within specific cellular compartments .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of DAO, inhibiting its enzymatic activity and preventing the oxidative deamination of D-amino acids . This inhibition leads to a reduction in oxidative stress and subsequent cellular damage. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its inhibitory effects on DAO over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits DAO and reduces oxidative stress without causing significant adverse effects . At higher dosages, this compound may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism and oxidative stress responses. This compound interacts with enzymes such as DAO, which plays a crucial role in the metabolism of D-amino acids . By inhibiting DAO, this compound can alter metabolic flux and affect the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. These interactions enable the compound to localize and accumulate in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as its molecular structure, solubility, and affinity for transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid involves the oxidation of 1-methyl-5-amino-pyrazole using an excess of hydrogen peroxide in a solvent such as benzene or dimethylformamide . The reaction typically requires several hours to complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols or aldehydes.

    Substitution: Products include halogenated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-hydroxy-1H-pyrazole: Similar structure but lacks the carboxylic acid group.

    5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

    Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the pyrazole ring

Properties

IUPAC Name

2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2,6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEABOOUFKYJUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482477
Record name 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58364-97-9
Record name 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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